L-Seryl-L-lysyl-L-seryl-L-serine
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Overview
Description
L-Seryl-L-lysyl-L-seryl-L-serine is a peptide compound composed of four amino acids: serine, lysine, and two additional serine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-lysyl-L-seryl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques like HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-lysyl-L-seryl-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: Reduction reactions can modify the lysine residue.
Substitution: Amino groups in lysine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides for amino group modifications.
Major Products Formed
Oxidation: Serine derivatives like phosphoserine.
Reduction: Modified lysine residues.
Substitution: Alkylated or acylated lysine derivatives.
Scientific Research Applications
L-Seryl-L-lysyl-L-seryl-L-serine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Seryl-L-lysyl-L-seryl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate signaling pathways by binding to these targets, influencing cellular processes like proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- L-Seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine
- L-Seryl-L-α-aspartyl-L-lysyl-L-proline
- L-Seryl-L-lysyl-L-isoleucyl-L-seryl-L-tyrosyl-L-glutaminyl
Uniqueness
L-Seryl-L-lysyl-L-seryl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of serine and lysine residues allows for versatile chemical modifications and interactions with biological targets.
Properties
CAS No. |
508194-81-8 |
---|---|
Molecular Formula |
C15H29N5O8 |
Molecular Weight |
407.42 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C15H29N5O8/c16-4-2-1-3-9(18-12(24)8(17)5-21)13(25)19-10(6-22)14(26)20-11(7-23)15(27)28/h8-11,21-23H,1-7,16-17H2,(H,18,24)(H,19,25)(H,20,26)(H,27,28)/t8-,9-,10-,11-/m0/s1 |
InChI Key |
PUKJCKGXJLTDLA-NAKRPEOUSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
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